molecular formula C16H13ClN2O2 B250730 N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No. B250730
M. Wt: 300.74 g/mol
InChI Key: BJQBASDJOOPACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is a synthetic compound that belongs to the class of benzoxazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways. In cancer cells, N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In neuronal cells, this compound protects against oxidative stress by activating the Nrf2/ARE signaling pathway and inhibiting the JNK signaling pathway.
Biochemical and Physiological Effects:
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and inhibits tumor growth. In neuronal cells, N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide protects against oxidative stress, prevents neurodegeneration, and improves cognitive function. In biochemistry, this compound is used as a fluorescent probe for protein labeling and imaging.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide in lab experiments include its potent biological activity, ease of synthesis, and versatility in various applications. However, the limitations of using this compound include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide. One potential direction is to investigate the molecular mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability of this compound.

Synthesis Methods

The synthesis of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide involves the reaction of 2-amino-5-chlorobenzoxazole with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then subjected to acetylation using acetic anhydride to obtain the final product. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In pharmacology, this compound has been investigated for its potential as a neuroprotective agent. Studies have shown that N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide protects neuronal cells from oxidative stress and prevents neurodegeneration. In biochemistry, this compound has been studied for its potential as a fluorescent probe for protein labeling and imaging.

properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C16H13ClN2O2/c1-9-3-4-11(7-13(9)17)16-19-14-8-12(18-10(2)20)5-6-15(14)21-16/h3-8H,1-2H3,(H,18,20)

InChI Key

BJQBASDJOOPACY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C)Cl

Origin of Product

United States

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